molecular formula C10H11N5O B8473846 2,4-Diamino-6-benzyloxy-s-triazine

2,4-Diamino-6-benzyloxy-s-triazine

Cat. No.: B8473846
M. Wt: 217.23 g/mol
InChI Key: FXXUYUZEWHFQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diamino-6-benzyloxy-s-triazine is a useful research compound. Its molecular formula is C10H11N5O and its molecular weight is 217.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

6-phenylmethoxy-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C10H11N5O/c11-8-13-9(12)15-10(14-8)16-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,11,12,13,14,15)

InChI Key

FXXUYUZEWHFQJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC(=N2)N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,4-Diamino-6-chloro-s-triazine (2.25 g, 15.0 mmol) was added to a solution of sodium (0.43 g, 18.8 mmol) in benzyl alcohol (30 mL) under argon. The suspension was heated in a 130° C. oil bath for 3.5 h. The excess benzyl alcohol was removed under vacuum and the resulting solid was collected with the aid of benzene, and washed with water (100 mL): yield, 1.83 g (56%); mp 184°-185° C. (lit. 186°-188° C.; Wakabayashi et al., Nippon Dojo-Hiryogaku Zasshi, 41, 193-200 (1970)); UV (pH 1) λmax 233 nm (sh) (ε=0.589×104); (pH 6.9) 238 (sh) (0.111×104); (pH 13) 240 (sh) (0.073×104); 1H NMR δ5.25 (s, 2H, ArCH2), 6.63 (s, 4H, NH2 , exchange with D2O), 7.30-7.42 (m, 5H, ArH); MS (EI) calcd. m/z for C10H11N5O 217.0963, found 217.0955.
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
λmax
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
238
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
240
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
C10H11N5O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

2,4-Diamino-6-chloro-s-triazine (2.25 g, 15.0 mmol) was added to a solution of sodium (0.43 g, 18.8 mmol) in benzyl alcohol (30 mL) under argon. The suspension was heated in a 130° C. oil bath for 3.5 h. The excess benzyl alcohol was removed under vacuum and the resulting solid was collected with the aid of benzene, and washed with water (100 mL): yield, 1.83 g (56%); mp 184-185° C. (lit. 186-188° C.; Wakabayashi et al., Nippon Dojo-Hiryogaku Zasshi, 41, 193-200 (1970)); UV (pH 1) lmax 233 n=(sh) (e=0.589×104); (pH 6.9) 238 (sh) (0.111×104); (pH 13) 240 (sh) (6.073×104); 1H NMR d 5.25 (s, 2 H, ArCH2), 6.63 (s, 4 H, NH2, exchange with D2O), 7.30-7.42 (m, 5 H, ArH); MS (EI) calcd. m/z for C10H11N5O 217.0963, found 217.0955.
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
238
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
240
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
C10H11N5O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.